molecular formula C17H15BrN2 B2853406 4-bromo-3,5-bis(2-methylphenyl)-1H-pyrazole CAS No. 1238259-91-0

4-bromo-3,5-bis(2-methylphenyl)-1H-pyrazole

Cat. No. B2853406
CAS RN: 1238259-91-0
M. Wt: 327.225
InChI Key: JAFHMKVFLZKUGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-3,5-bis(2-methylphenyl)-1H-pyrazole, also known as BML-275, is a small-molecule inhibitor of the enzyme AMP-activated protein kinase (AMPK). It was first synthesized in 2004 by researchers at the University of Dundee in Scotland. Since then, BML-275 has been extensively studied for its potential applications in scientific research.

Mechanism of Action

4-bromo-3,5-bis(2-methylphenyl)-1H-pyrazole works by inhibiting the activity of AMPK, which is a key regulator of cellular energy metabolism. By inhibiting AMPK, 4-bromo-3,5-bis(2-methylphenyl)-1H-pyrazole can alter the metabolic pathways that cells use to produce energy, leading to a decrease in cell proliferation and an increase in cell death.
Biochemical and Physiological Effects:
4-bromo-3,5-bis(2-methylphenyl)-1H-pyrazole has been shown to have a number of biochemical and physiological effects. In addition to its effects on cellular energy metabolism, 4-bromo-3,5-bis(2-methylphenyl)-1H-pyrazole has been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6. It has also been shown to inhibit the activity of NF-kappaB, a transcription factor that plays a key role in inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-bromo-3,5-bis(2-methylphenyl)-1H-pyrazole is its specificity for AMPK. Unlike other compounds that target AMPK, 4-bromo-3,5-bis(2-methylphenyl)-1H-pyrazole does not affect other kinases or signaling pathways. This makes it a valuable tool for studying the role of AMPK in various biological processes. However, one limitation of 4-bromo-3,5-bis(2-methylphenyl)-1H-pyrazole is its relatively low potency. In order to achieve significant inhibition of AMPK activity, relatively high concentrations of 4-bromo-3,5-bis(2-methylphenyl)-1H-pyrazole are required.

Future Directions

There are several potential future directions for research on 4-bromo-3,5-bis(2-methylphenyl)-1H-pyrazole. One area of interest is its potential use in combination with other drugs or therapies. For example, 4-bromo-3,5-bis(2-methylphenyl)-1H-pyrazole has been shown to enhance the anti-cancer effects of certain chemotherapy drugs. Another area of interest is the development of more potent and selective AMPK inhibitors. Finally, further research is needed to fully understand the physiological and biochemical effects of 4-bromo-3,5-bis(2-methylphenyl)-1H-pyrazole, particularly in the context of different disease states.

Synthesis Methods

The synthesis of 4-bromo-3,5-bis(2-methylphenyl)-1H-pyrazole involves several steps, including the reaction of 2-bromo-4-methylphenylboronic acid with 2,4-dimethylpyrazole-3-carboxaldehyde, followed by the reaction of the resulting product with 2-methylphenylboronic acid. The final product is obtained through a series of purification and isolation steps.

Scientific Research Applications

4-bromo-3,5-bis(2-methylphenyl)-1H-pyrazole has been used in a wide range of scientific research applications, including cancer research, metabolic disorders, and cardiovascular disease. In cancer research, 4-bromo-3,5-bis(2-methylphenyl)-1H-pyrazole has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In metabolic disorders, 4-bromo-3,5-bis(2-methylphenyl)-1H-pyrazole has been studied for its potential use in treating obesity and type 2 diabetes. In cardiovascular disease, 4-bromo-3,5-bis(2-methylphenyl)-1H-pyrazole has been shown to protect against ischemia-reperfusion injury in the heart.

properties

IUPAC Name

4-bromo-3,5-bis(2-methylphenyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2/c1-11-7-3-5-9-13(11)16-15(18)17(20-19-16)14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFHMKVFLZKUGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C(C(=NN2)C3=CC=CC=C3C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-3,5-bis(2-methylphenyl)-1H-pyrazole

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